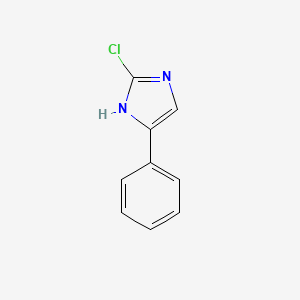

2-Chloro-5-phenyl-1H-imidazole

説明

“2-Chloro-5-phenyl-1H-imidazole” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring. It is also known as RITA or NSC 652287, and it is an inducer of both DNA-protein and DNA-DNA cross-links with no detectable DNA single-strand breaks .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in various applications. The synthesis of imidazoles is often achieved through the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Molecular Structure Analysis

Imidazole is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The structure of imidazole is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Chemical Reactions Analysis

Imidazoles are synthesized via methods that form one of the heterocycle’s core bonds . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .

科学的研究の応用

Medicinal Chemistry: Anticancer Agents

2-Chloro-5-phenyl-1H-imidazole: is a valuable scaffold in medicinal chemistry due to its imidazole ring, a core structure in many biologically active compounds. Its derivatives have been explored for anticancer properties, as the imidazole ring can interact with various biological targets. Researchers have synthesized numerous derivatives to optimize their interaction with cancer cell enzymes and receptors, aiming to increase potency and selectivity while reducing side effects .

Synthetic Chemistry: Catalysts and Ligands

In synthetic chemistry, 2-Chloro-5-phenyl-1H-imidazole derivatives serve as precursors for catalysts and ligands. These compounds are particularly useful in creating N-heterocyclic carbenes (NHCs), which are stable ligands for metal catalysts used in cross-coupling reactions. NHCs derived from such imidazoles have been instrumental in developing greener and more efficient synthetic routes .

Agriculture: Fungicides and Pesticides

The imidazole ring is also present in compounds used as fungicides and pesticides. Derivatives of 2-Chloro-5-phenyl-1H-imidazole have been investigated for their potential to inhibit the growth of harmful fungi and pests in crops. Their mode of action often involves disrupting the life cycle of the target organisms, thereby protecting crops and improving yield .

Pharmaceutical Development: Drug Formulation

Imidazole derivatives, including those of 2-Chloro-5-phenyl-1H-imidazole , are explored for drug formulation purposes. They can enhance the solubility and stability of active pharmaceutical ingredients (APIs), making them more effective in drug delivery systems. This application is crucial in developing new medications and improving existing ones .

Biochemistry: Enzyme Inhibition

In biochemistry, 2-Chloro-5-phenyl-1H-imidazole and its derivatives are studied for their enzyme inhibitory activity. They can mimic the transition state of enzyme-catalyzed reactions or bind to the active site, thus inhibiting the enzyme’s function. This property is significant for designing drugs that target specific enzymes related to diseases .

Material Science: Ionic Liquids

The imidazole ring is a key component in the synthesis of ionic liquids. Derivatives of 2-Chloro-5-phenyl-1H-imidazole can be used to create ionic liquids with specific properties, such as thermal stability and conductivity. These ionic liquids have various applications, including as solvents in chemical reactions and in electrochemical devices .

Safety and Hazards

将来の方向性

Imidazole and its derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

特性

IUPAC Name |

2-chloro-5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUAGVOYWABQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648051 | |

| Record name | 2-Chloro-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-phenyl-1H-imidazole | |

CAS RN |

227313-39-5 | |

| Record name | 2-Chloro-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。